CB1 Receptor Binding Affinity: Positional Fluorine Effect (3-F vs. 4-F vs. 2-F)
Direct quantitative binding data for the target compound are not available in the public domain. In the structurally congruent 1-sulfonyl-4-acylpiperazine CB1 inverse agonist series, the 3-fluorophenyl regioisomer exhibited a Ki of 12 nM at human CB1, whereas the corresponding 4-fluorophenyl analog showed a Ki of 45 nM [1]. This 3.75-fold potency advantage is attributed to an optimal fluorine placement that enhances a halogen-bond interaction with a phenylalanine residue. While the ethanol-linked sub-series has not been systematically profiled, the regiochemical dependence of CB1 affinity is a well-established SAR trend in sulfonylpiperazine CB1 ligands, suggesting that the 3-fluoro orientation may provide superior receptor complementarity [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available; class inference from 3-fluorophenyl acylpiperazine Ki = 12 nM |
| Comparator Or Baseline | 4-Fluorophenyl acylpiperazine analog Ki = 45 nM; 2-Fluorophenyl analog Ki = 180 nM |
| Quantified Difference | 3-F analog 3.75-fold more potent than 4-F; 15-fold more potent than 2-F (class-level inference only; not directly measured on target compound) |
| Conditions | Human CB1 receptor; competitive radioligand binding assay using [³H]CP-55,940; data from 1-sulfonyl-4-acylpiperazine sub-series (not the ethanol sub-series) |
Why This Matters
Fluorine position on the aryl sulfonyl ring is a critical determinant of CB1 affinity; a quantitative SAR understanding can guide procurement when selecting among commercially available regioisomers for CNS target engagement studies.
- [1] Kim J, et al. 1-Sulfonyl-4-acylpiperazines as selective cannabinoid-1 receptor (CB1R) inverse agonists for the treatment of obesity. J Med Chem. 2009;52(11):3463-3478. View Source
- [2] Fletcher JM, et al. Sulfonylated Piperazines as Cannabinoid-1 Receptor Modulators. US Patent Application US2009/0247499 A1. October 1, 2009. View Source
